Tetrabenz(a,c,h,j)anthracene
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Description
Tetrabenz(a,c,h,j)anthracene is a chemical compound that has been studied for its unique properties . It is a polycyclic aromatic hydrocarbon, similar to Dibenz(a,h)anthracene and Benz(a)anthracene . The syntheses of novel octa- and tetra-substituted systems based on tetrabenz(a,c,h,j)anthracene have been reported .
Synthesis Analysis
The synthesis of Tetrabenz(a,c,h,j)anthracene involves the creation of novel octa- and tetra-substituted systems . The disc-shaped octa-substituted material exhibits a columnar mesophase, whereas the tetra-substituted material exhibits a lamellar phase .Molecular Structure Analysis
Tetrabenz(a,c,h,j)anthracene contains a total of 54 bonds; 36 non-H bonds, 36 multiple bonds, 36 aromatic bonds, 7 six-membered rings, and 6 ten-membered rings .Chemical Reactions Analysis
The chemical reactions of Tetrabenz(a,c,h,j)anthracene involve the formation of novel octa- and tetra-substituted systems . The disc-shaped octa-substituted material exhibits a columnar mesophase, whereas the tetra-substituted material exhibits a lamellar phase .Scientific Research Applications
Charge Transport Properties
Tetrabenz(a,c,h,j)anthracene derivatives with ester or amide functional groups have been examined for their charge transport properties. Symmetrical and asymmetrical ester and amido in peripheral chains impact the charge transfer integral and rate differently. Certain asymmetrical molecules with ester or amido show significant potential as positive or negative charge transfer materials (Chen Zi, 2012).
Mesogenic Properties
Research on octa- and tetra-substituted systems based on tetrabenz(a,c,h,j)anthracene has led to the discovery of novel liquid crystals. These materials exhibit distinct mesophases, including columnar and lamellar phases. Binary mixtures of these materials exhibit interesting transitions from discotic to calamitic behavior (M. Artal et al., 2001).
Synthesis Methodologies
A simple synthesis of Tetrabenz(a,c,h,j)anthracene has been developed through cycli-alkylation. This method involves the reaction of certain octahydrophenanthrenes with AlCl3, leading to the formation of partially hydrogenated hydrocarbons which can then yield Tetrabenz(a,c,h,j)anthracene upon dehydrogenation (D. Hausigk, 1970).
Polycyclic Aromatic Hydrocarbons Synthesis
The synthesis of longitudinally twisted polycyclic aromatic hydrocarbons, including derivatives of tetrabenz(a,c,hj)anthracene, has been accomplished. These compounds demonstrate significant distortion from planarity, which is crucial for understanding their molecular properties (R. Pascal et al., 1987).
Pyrolysis Studies
Research into the pyrolysis of certain spirobicyclohexane compounds has led to the yield of tetrabenz(a,c,h,j)anthracene. This study contributes to the understanding of the pyrolysis process and the potential for chemical rearrangements leading to the formation of tetrabenz(a,c,h,j)anthracene (J. Anhalt, E. H. White, 1972).
properties
IUPAC Name |
heptacyclo[16.12.0.03,16.04,9.010,15.019,24.025,30]triaconta-1(18),2,4,6,8,10,12,14,16,19,21,23,25,27,29-pentadecaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18/c1-5-13-23-19(9-1)20-10-2-6-14-24(20)28-18-30-26-16-8-4-12-22(26)21-11-3-7-15-25(21)29(30)17-27(23)28/h1-18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBFBRABPQPCHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC5=C(C=C24)C6=CC=CC=C6C7=CC=CC=C75 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175830 |
Source
|
Record name | Tetrabenz(a,c,h,j)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabenz(a,c,h,j)anthracene | |
CAS RN |
215-11-2 |
Source
|
Record name | Tetrabenz(a,c,h,j)anthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000215112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabenz(a,c,h,j)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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